molecular formula C12H11ClN2O B2428277 7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline CAS No. 1266692-46-9

7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline

Cat. No.: B2428277
CAS No.: 1266692-46-9
M. Wt: 234.68
InChI Key: MPQYSCPOVIJZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline is a heterocyclic compound that belongs to the class of pyrroloquinolines. This compound is characterized by the presence of a chloro group at the 7th position and a methoxy group at the 6th position on the pyrroloquinoline ring system. Pyrroloquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Mechanism of Action

Preparation Methods

The synthesis of 7-chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-chloroquinoline with methoxy-substituted aniline derivatives in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.

Chemical Reactions Analysis

7-Chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

    Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.

    Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

7-Chloro-6-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can significantly impact its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

7-chloro-6-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-16-11-5-8-4-7-2-3-14-12(7)15-10(8)6-9(11)13/h4-6H,2-3H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQYSCPOVIJZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC3=C(NCC3)N=C2C=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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